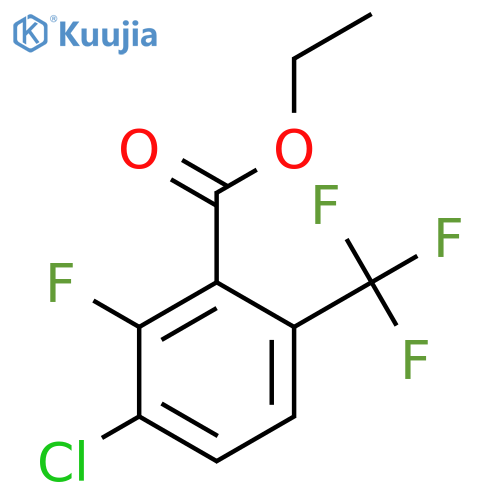

Cas no 773135-49-2 (ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate)

773135-49-2 structure

商品名:ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate

ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate

- benzoic a<wbr>

- LogP

- DGLYLSRTFQWLNF-UHFFFAOYSA-N

- DTXSID801226073

- 773135-49-2

- SCHEMBL8158046

- 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester, 97%

- MFCD06204517

- 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester

-

- MDL: MFCD06204517

- インチ: InChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3

- InChIKey: DGLYLSRTFQWLNF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=CC(=C1F)Cl)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 270.0070698g/mol

- どういたいしつりょう: 270.0070698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 26.3Ų

ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AY21838-1g |

3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester |

773135-49-2 | 97% | 1g |

$993.00 | 2024-04-19 | |

| A2B Chem LLC | AY21838-5g |

3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester |

773135-49-2 | 97% | 5g |

$2523.00 | 2024-04-19 |

ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

773135-49-2 (ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量